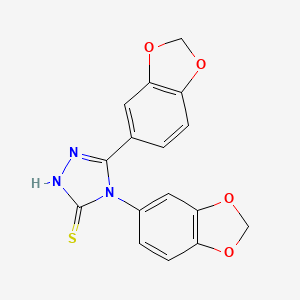![molecular formula C18H16N4O3S B4332540 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B4332540.png)
2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Vue d'ensemble
Description
2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, this compound has been found to reduce the production of reactive oxygen species and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is its broad range of biological activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol. One of the areas of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is the identification of the specific molecular targets of this compound, which can help to elucidate its mechanism of action. Furthermore, the potential applications of this compound in agriculture, such as its use as a pesticide or herbicide, can also be explored. Overall, the research on 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol holds great promise for the development of new drugs and agricultural products.
Applications De Recherche Scientifique
There has been an increasing interest in the scientific community to explore the potential applications of 2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol due to its diverse biological activities. This compound has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to possess antioxidant and neuroprotective activities.
Propriétés
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-23-13-8-10(9-14(24-2)15(13)25-3)16-20-17-11-6-4-5-7-12(11)19-18(26)22(17)21-16/h4-9H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIFUAPQWFHDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C4C=CC=CC4=NC(=S)N3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxy-phenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-benzyl-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4332469.png)
![1'-tert-butyl-3-nitro-6a,7,8,9,10,11-hexahydro-2'H,5H-spiro[azepino[1,2-a]quinoline-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4332476.png)
![2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline](/img/structure/B4332488.png)

![methyl 2-{[(8-methoxyquinolin-5-yl)sulfonyl]amino}benzoate](/img/structure/B4332499.png)
![3-butyl-9-(methoxymethyl)-7-methyl-2-(4-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4332500.png)
![ethyl 4-(methoxymethyl)-6-methyl-3-[(2-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4332503.png)
![3-amino-9-(methoxymethyl)-2-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4332511.png)
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B4332519.png)
![N-[2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B4332520.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B4332529.png)
![methyl 1,2-dimethyl-4-[4-(methylthio)phenyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B4332537.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4332547.png)